molecular formula C14H22FN5 B11745235 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11745235
M. Wt: 279.36 g/mol
InChI Key: QLYLCTXOTVJYKE-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method involves the alkylation of pyrazole derivatives with fluoroethyl and propyl groups under controlled conditions. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate to deprotonate the pyrazole ring, followed by the addition of alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl or propyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: The parent compound, which lacks the fluoroethyl and propyl substituents.

    1-Phenyl-3-methyl-1H-pyrazole: A similar compound with a phenyl group instead of the fluoroethyl group.

    3,5-Dimethyl-1H-pyrazole: Another derivative with different alkyl substituents.

Uniqueness

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(5-methyl-2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H22FN5/c1-3-5-20-14(7-12(2)18-20)10-16-8-13-9-17-19(11-13)6-4-15/h7,9,11,16H,3-6,8,10H2,1-2H3

InChI Key

QLYLCTXOTVJYKE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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